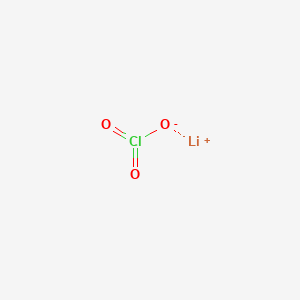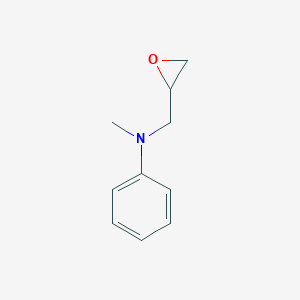
1-Hexyl-3-phenyl-2-thiourea
Overview
Description
1-Hexyl-3-phenyl-2-thiourea is an organosulfur compound with the molecular formula C13H20N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a hexyl group and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 1-Hexyl-3-phenyl-2-thiourea is tyrosinase , a key enzyme involved in melanin biosynthesis . Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and integrates L-DOPA with L-dopaquinone, thereby controlling melanogenesis .
Mode of Action
This compound interacts with tyrosinase, leading to a decrease in its enzymatic activity . It accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway .
Biochemical Pathways
The compound primarily affects the melanin biosynthesis pathway. The enzymes required for melanin synthesis are tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) . The expression of these enzymes is modulated by a microphthalmia-associated transcription factor (MITF), which plays an essential role in melanogenesis .
Result of Action
The result of the action of this compound is a decrease in melanin biosynthesis . By decreasing the enzymatic activity and stability of tyrosinase, this compound effectively reduces the production of melanin .
Action Environment
For safe handling, it is recommended to store this compound at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that thioureas, a class of compounds to which 1-Hexyl-3-phenyl-2-thiourea belongs, can undergo various organic transformations into other demanding scaffolds . This suggests that this compound may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Studies on related compounds suggest that thioureas can influence cell function . For instance, 1-phenyl 2-thiourea (PTU), a related compound, has been shown to alter retinoic acid and insulin-like growth factor (IGF) regulation of neural crest and mesodermal components of craniofacial development in zebrafish .
Molecular Mechanism
It is suggested that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at room temperature .
Dosage Effects in Animal Models
Studies on related compounds suggest that thioureas can have dosage-dependent effects .
Metabolic Pathways
It is known that thioureas can undergo various organic transformations, suggesting that they may be involved in a variety of metabolic pathways .
Transport and Distribution
It is known that the compound is a solid and should be stored at room temperature .
Subcellular Localization
It is known that the compound is a solid and should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-3-phenyl-2-thiourea can be synthesized through the reaction of hexylamine and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
C6H13NH2+C6H5NCS→C6H13NHCSNHC6H5
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Hexyl-3-phenyl-2-thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-thiourea: Similar structure but lacks the hexyl group.
1-Hexyl-2-thiourea: Similar structure but lacks the phenyl group.
3-Phenyl-2-thiourea: Similar structure but lacks the hexyl group.
Uniqueness
1-Hexyl-3-phenyl-2-thiourea is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its solubility in organic solvents and its ability to interact with various biological targets.
Properties
IUPAC Name |
1-hexyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZXAKBZYJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374718 | |
| Record name | 1-Hexyl-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15153-13-6 | |
| Record name | 15153-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexyl-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15153-13-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)










